molecular formula C12H12ClFN2O2S B2739602 N-(3-chloro-4-fluorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide CAS No. 1396558-74-9

N-(3-chloro-4-fluorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide

Cat. No.: B2739602
CAS No.: 1396558-74-9
M. Wt: 302.75
InChI Key: JWMBHBHNHUPTOW-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms, and is substituted with a 3-chloro-4-fluorophenyl group and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thiourea derivative and an α-halo ketone. The reaction is typically carried out in the presence of a base and a solvent like ethanol.

    Introduction of the 3-chloro-4-fluorophenyl Group: The 3-chloro-4-fluorophenyl group can be introduced through a nucleophilic substitution reaction using a suitable halogenated precursor.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction involving an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares a similar thiazole ring structure and halogenated phenyl groups.

    N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: This compound features a pyrazolo[4,3-b]pyridine ring and similar halogenated phenyl groups.

Uniqueness

N-(3-chloro-4-fluorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide is unique due to its thiazepane ring structure, which imparts distinct chemical and biological properties. The combination of the thiazepane ring with the 3-chloro-4-fluorophenyl group and carboxamide functionality makes it a versatile compound for various applications.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClFN2O2S/c13-8-5-7(1-2-9(8)14)15-12(18)10-6-19-4-3-11(17)16-10/h1-2,5,10H,3-4,6H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMBHBHNHUPTOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(NC1=O)C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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